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Compound of Interest

Compound Name: 1,3-Distearoyl-2-chloropropanediol

Cat. No.: B12318218

An In-depth Technical Guide on 1,3-Distearoyl-2-chloropropanediol as a Food Contaminant
Marker

Introduction

1,3-Distearoyl-2-chloropropanediol is a specific diester of 2-monochloropropane-1,3-diol (2-
MCPD). It belongs to a group of process contaminants known as MCPD fatty acid esters, which
are formed in certain foods, particularly during the high-temperature refining of edible oils and
fats.[1][2] These compounds are of significant concern for food safety due to their potential
health risks.[3] While 3-MCPD and its esters have been extensively studied, 2-MCPD esters
like 1,3-distearoyl-2-chloropropanediol are also important markers for assessing the
presence of these contaminants. This guide provides a comprehensive overview of 1,3-
distearoyl-2-chloropropanediol, its formation, toxicological significance, regulatory status,
and the analytical methodologies used for its detection.

Chemical and Physical Properties

1,3-Distearoyl-2-chloropropanediol is a lipid composed of a 2-chloropropanediol backbone
with two stearic acid chains attached at the sn-1 and sn-3 positions.[4] Its chemical properties
are summarized below.
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Property Value Source

Molecular Formula C39H75ClO4 [51[6]

Molecular Weight 643.46 g/mol [71[8]
(2-chloro-3-

IUPAC Name octadecanoyloxypropyl) [51[7]
octadecanoate

CAS Number 26787-56-4 [4][6]

Appearance Solid [6]

Melting Point 51-53°C 9]

Boiling Point 671.7 £ 35.0 °C (Predicted) 9]

Density 0.931 £ 0.06 g/cm3 (Predicted) [9]

- Chloroform (Slightly), Hexanes

Solubility _ [°]
(Slightly)

Storage Temperature -20°C [419]

Formation in Foods

MCPD esters, including 2-MCPD and 3-MCPD esters, are not present in raw materials but are
formed during food processing. The primary formation pathway occurs during the deodorization
step of refining edible oils, where fats and oils are heated to high temperatures (above 200°C)
with steam to remove undesirable flavors and odors.[1][10]

The key precursors for the formation of 2-MCPD and 3-MCPD esters are the glycerol backbone
of lipids (such as triacylglycerols, diacylglycerols, and monoacylglycerols) and the presence of
chlorinated compounds.[1] Chloride ions can react with the glycerol structure at high
temperatures, leading to the formation of these chlorinated esters.[1] Palm oil, being naturally
rich in diacylglycerols, has been found to contain the highest levels of these contaminants.[2]
[11]
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Figure 1. Formation pathway of MCPD esters during oil refining.

Toxicology and Health Concerns

Once ingested, MCPD esters are believed to be significantly hydrolyzed in the digestive tract,
releasing free 2-MCPD and 3-MCPD, making the esterified forms bioavailable.[1][3] The
toxicology of 3-MCPD is well-documented; it is classified as a possible human carcinogen
(Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to
cause adverse effects on the kidneys and male reproductive organs in animal studies.[3]

Less toxicological information is available for 2-MCPD and its esters.[12] Due to this lack of
sufficient data, the European Food Safety Authority (EFSA) has not been able to establish a
Tolerable Daily Intake (TDI) for 2-MCPD.[12] However, regulatory bodies often consider the
total exposure to all MCPD forms.
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Compound Group

TDI (Tolerable Daily
Intake)

Organization

Key Toxicological
Findings (from
animal studies)

Nephrotoxicity,
3-MCPD and 3-MCPD 2 pg/kg body weight adverse effects on
EFSA (2018) _
Esters per day male reproductive
organs.[3][11][12]
Methodological
] differences in risk
3-MCPD and 3-MCPD 4 pg/kg body weight
JECFA (2016) assessment
Esters per day
compared to EFSA.
[12]
Insufficient
2-MCPD and 2-MCPD ) toxicological data for a
Not established EFSA ]
Esters full risk
characterization.[12]
) ) MoE of 25,000 or )
Glycidol and Glycidyl ] ) Genotoxic and
higher considered of EFSA (2016)

Esters

low health concern

carcinogenic.[11]

Regulatory Framework

Regulatory limits primarily focus on 3-MCPD, its fatty acid esters, and glycidyl esters (GE).

These are often expressed as the sum of the compounds, calculated as free 3-MCPD. While

specific maximum levels for 2-MCPD esters are generally not set, monitoring their presence is

crucial for a complete risk assessment.
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Food Category

Contaminant

Maximum Level
(nglkg)

Regulation
Reference

Vegetable oils and

fats (specific types like

Sum of 3-MCPD and

(EU) 2020/1322[12]

) 3-MCPD fatty acid 1,250
coconut, maize, [13]
esters
rapeseed, etc.)
Other vegetable oils,
) ) ) Sum of 3-MCPD and
fish oils, and oils from ] (EV) 2020/1322[12]
) 3-MCPD fatty acid 2,500
other marine [13]
_ esters
organisms
Vegetable oils and Sum of 3-MCPD and
fats for infant food 3-MCPD fatty acid 750 (EVU) 2020/1322[13]

production

esters

Infant formulae,
follow-on formulae

(powder)

Sum of 3-MCPD and
3-MCPD fatty acid
esters

80 (effective Jan 1,
2025)

(EU) 2024/1003[14]
[15]

Infant formulae,

follow-on formulae
(liquid)

Sum of 3-MCPD and
3-MCPD fatty acid

esters

12 (effective Jan 1,
2025)

(EU) 2024/1003[14]
[15]

Vegetable oils and

fats

Glycidyl fatty acid

esters (as glycidol)

1,000

(EU) 2018/290[13]

Analytical Methodologies

The analysis of MCPD esters is complex. The two main approaches are indirect and direct
methods. 1,3-Distearoyl-2-chloropropanediol, particularly its deuterated form (1,3-Distearoyl-
2-chloro-propanediol-d5), is often used as an internal standard in these methods for the
accurate quantification of 2-MCPD esters.[16]

Indirect Analytical Methods

Indirect methods are the most common and are the basis for official methods like AOCS Cd
29a/b/c-13 and DGF C-VI 18 (10).[10][17] These methods involve the conversion of the fatty
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acid esters to the free form (2-MCPD or 3-MCPD), which is then derivatized and analyzed,
typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Protocol Steps (Based on Acid Transesterification):

o Sample Preparation: An oil or fat sample (approx. 100 mg) is weighed. A deuterated internal
standard, such as rac-1,3-Distearoyl-2-chloropropanediol-d5, is added for quantification.
[16][18]

o Extraction: The esters are extracted from the food matrix using solvents like a mixture of
petroleum ether, iso-hexane, and acetone, sometimes employing pressurized liquid
extraction (PLE).[16]

o Hydrolysis/Transesterification: The ester bonds are cleaved to release the free
chloropropanols. This is achieved through either:

o Alkaline Transesterification: Using a sodium methoxide solution. This is a rapid method but
requires careful control of reaction time and temperature.[17][19]

o Acid Transesterification: Using an acidic solution (e.g., sulfuric acid in methanol). This
method is generally slower.[16]

» Derivatization: The released 2-MCPD and 3-MCPD, which are polar and not volatile enough
for GC analysis, are derivatized. Phenylboronic acid (PBA) is commonly used, which reacts
with the diol structure to form a more volatile and stable cyclic derivative.[20][21]

o GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds
are separated on a capillary column and detected by the mass spectrometer, often in
selected ion monitoring (SIM) mode for higher sensitivity and specificity.[18][22]
Quantification is performed by comparing the peak area of the analyte to that of the internal
standard.[18]
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Figure 2. Workflow for indirect analysis of MCPD esters via GC-MS.
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Direct Analytical Methods

Direct methods aim to analyze the intact MCPD esters without the hydrolysis step. These
typically employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocol Steps:

o Sample Preparation: The oil sample is dissolved in a suitable solvent mixture (e.qg., tert-butyl
methyl ether and ethyl acetate).[23]

e Cleanup: The sample is purified using solid-phase extraction (SPE) cartridges (e.g., C18 and
silica) to remove interfering compounds like triacylglycerols.[23][24]

e LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS. This allows for the
separation and quantification of individual monoesters and diesters.[23]

Method Type Principle Advantages Disadvantages

Labor-intensive, time-
consuming (can take

up to 16 hours),

Hydrolysis of esters to
) free MCPD, followed
Indirect (GC-MS) o
by derivatization and

analysis.

Well-established,
basis for official
methods, high
sensitivity.[10]

potential for analyte
conversion during
hydrolysis, provides
total 2-MCPD/3-
MCPD content, not
individual esters.[17]
[20]

Analysis of intact
Direct (LC-MS/MS) esters after sample

cleanup.

Provides information
on individual ester
profiles, avoids harsh
chemical reactions.
[23]

Can be affected by
strong matrix effects
from triacylglycerols,
requires extensive
cleanup, availability of
analytical standards
for all individual esters
is limited.[23][24]
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Conclusion

1,3-Distearoyl-2-chloropropanediol serves as a crucial marker for the presence of 2-MCPD
esters, a class of process-induced contaminants in edible oils and fats. The formation of these
compounds is intrinsically linked to high-temperature refining processes. While regulatory focus
has been primarily on 3-MCPD esters, the monitoring of 2-MCPD esters is essential for a
comprehensive food safety assessment. Robust indirect analytical methods, relying on GC-MS
and the use of specific internal standards like deuterated 1,3-distearoyl-2-chloropropanediol,
are the current industry standard for reliable quantification. Continued research into the
toxicology of 2-MCPD esters and the development of faster, more comprehensive analytical
techniques will further enhance the ability of researchers and regulatory bodies to ensure the
safety of the food supply.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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